molecular formula C7H17NOSi B14654422 N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine CAS No. 53677-53-5

N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine

Cat. No.: B14654422
CAS No.: 53677-53-5
M. Wt: 159.30 g/mol
InChI Key: KMKIFIQDTSLZDC-UHFFFAOYSA-N
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Description

N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy(dimethyl)silyl group attached to a prop-2-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with methoxy(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Prop-2-en-1-amine+Methoxy(dimethyl)silyl chlorideN-[Methoxy(dimethyl)silyl]methylprop-2-en-1-amine+HCl\text{Prop-2-en-1-amine} + \text{Methoxy(dimethyl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} Prop-2-en-1-amine+Methoxy(dimethyl)silyl chloride→N-[Methoxy(dimethyl)silyl]methylprop-2-en-1-amine+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine involves its interaction with molecular targets through its amine and silyl groups. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[Methoxy(dimethyl)silyl]methyl}-1-propanamine
  • N-{[Methoxy(dimethyl)silyl]methyl}benzylamine

Uniqueness

N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both the silyl and amine groups allows for versatile applications and interactions in various chemical and biological systems.

Properties

CAS No.

53677-53-5

Molecular Formula

C7H17NOSi

Molecular Weight

159.30 g/mol

IUPAC Name

N-[[methoxy(dimethyl)silyl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C7H17NOSi/c1-5-6-8-7-10(3,4)9-2/h5,8H,1,6-7H2,2-4H3

InChI Key

KMKIFIQDTSLZDC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CNCC=C

Origin of Product

United States

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